

"N-(4-Indanyl)pivalamide" CAS number lookup

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Compound of Interest

Compound Name: *N*-(4-Indanyl)pivalamide

Cat. No.: B15331408

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Technical Guide: N-(4-Indanyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "**N-(4-Indanyl)pivalamide**" is not a widely documented compound in publicly available scientific literature. As such, a specific CAS (Chemical Abstracts Service) number could not be retrieved. The following technical guide is a projection based on the synthesis and known biological activities of structurally related indane and N-acyl amide compounds. The experimental protocols and potential biological pathways are provided as a theoretical framework for research and development purposes.

Chemical Identity and Data

While a specific CAS number for **N-(4-Indanyl)pivalamide** is not readily available, this section provides a placeholder for its chemical data. Quantitative data for this specific molecule is not available in published literature; however, a template table is provided for researchers to populate upon synthesis and characterization.

Table 1: Physicochemical and Pharmacokinetic Data for **N-(4-Indanyl)pivalamide**
(Hypothetical)

| Parameter | Value | Units | Method of Determination |
|---------------------------------|---|-----------------------|--------------------------|
| IUPAC Name | N-(2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropanamide | - | - |
| Molecular Formula | C ₁₄ H ₁₉ NO | - | - |
| Molecular Weight | 217.31 | g/mol | - |
| Melting Point | TBD | °C | DSC |
| Boiling Point | TBD | °C | - |
| Solubility in Water | TBD | mg/L | HPLC-UV |
| LogP | TBD | - | Calculated/Experimental |
| pKa | TBD | - | Potentiometric titration |
| In vitro stability (microsomes) | TBD | % remaining | LC-MS/MS |
| In vitro permeability (Caco-2) | TBD | 10 ⁻⁶ cm/s | Caco-2 Assay |

TBD: To Be Determined

Introduction to the Indane Scaffold

The indane nucleus, consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its rigid structure provides a valuable framework for the design of therapeutic agents targeting a variety of biological pathways.^{[1][2]} Derivatives of indane have shown a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.^{[1][2]} Specifically, aminoindanes have been investigated as neuroleptics and neuroprotective molecules, while indane-carboxamide derivatives have been explored as calcitonin gene-related peptide (CGRP) receptor antagonists.^{[1][2]}

Experimental Protocols

The following section details a plausible multi-step synthesis for **N-(4-Indanyl)pivalamide**, commencing from commercially available starting materials.

Synthesis of 4-Aminoindane

The synthesis of the key intermediate, 4-aminoindane, can be achieved through a multi-step process starting from indane. A common route involves the nitration of indane followed by the reduction of the nitro group.

Step 1: Nitration of Indane to yield 4-Nitroindane

- To a stirred solution of indane (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
- Maintain the temperature below 5 °C during the addition.
- After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours.
- Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitroindane.
- Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 4-Nitroindane to 4-Aminoindane

- Dissolve 4-nitroindane (1 equivalent) in a suitable solvent such as ethanol or methanol.
- Add a reducing agent, such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3-4 equivalents) or catalytic hydrogenation (e.g., H_2 gas with a palladium on carbon catalyst).

- If using SnCl_2 , heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
- Filter the mixture and extract the filtrate with an organic solvent.
- Wash, dry, and concentrate the organic layer to yield 4-aminoindane.

Synthesis of N-(4-Indanyl)pivalamide

This final step involves the N-acylation of 4-aminoindane with pivaloyl chloride.

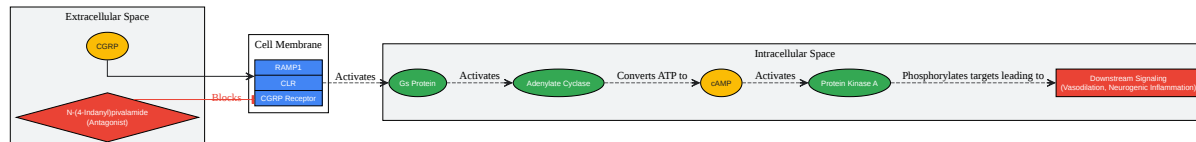
- Dissolve 4-aminoindane (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **N-(4-Indanyl)pivalamide**.

Potential Biological Activity and Signaling Pathway

Given that indane-carboxamide derivatives have been investigated as CGRP receptor antagonists, a plausible mechanism of action for **N-(4-Indanyl)pivalamide** could involve the modulation of the CGRP signaling pathway, which is implicated in migraine pathophysiology.[3][4]

CGRP Receptor Signaling Pathway

The calcitonin gene-related peptide (CGRP) receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR), and the receptor activity-modifying protein 1 (RAMP1).[1] The binding of CGRP to its receptor, primarily on trigeminal neurons, initiates a signaling cascade that leads to vasodilation and neurogenic inflammation, contributing to migraine pain.[3][4] An antagonist like **N-(4-Indanyl)pivalamide** would block this interaction.

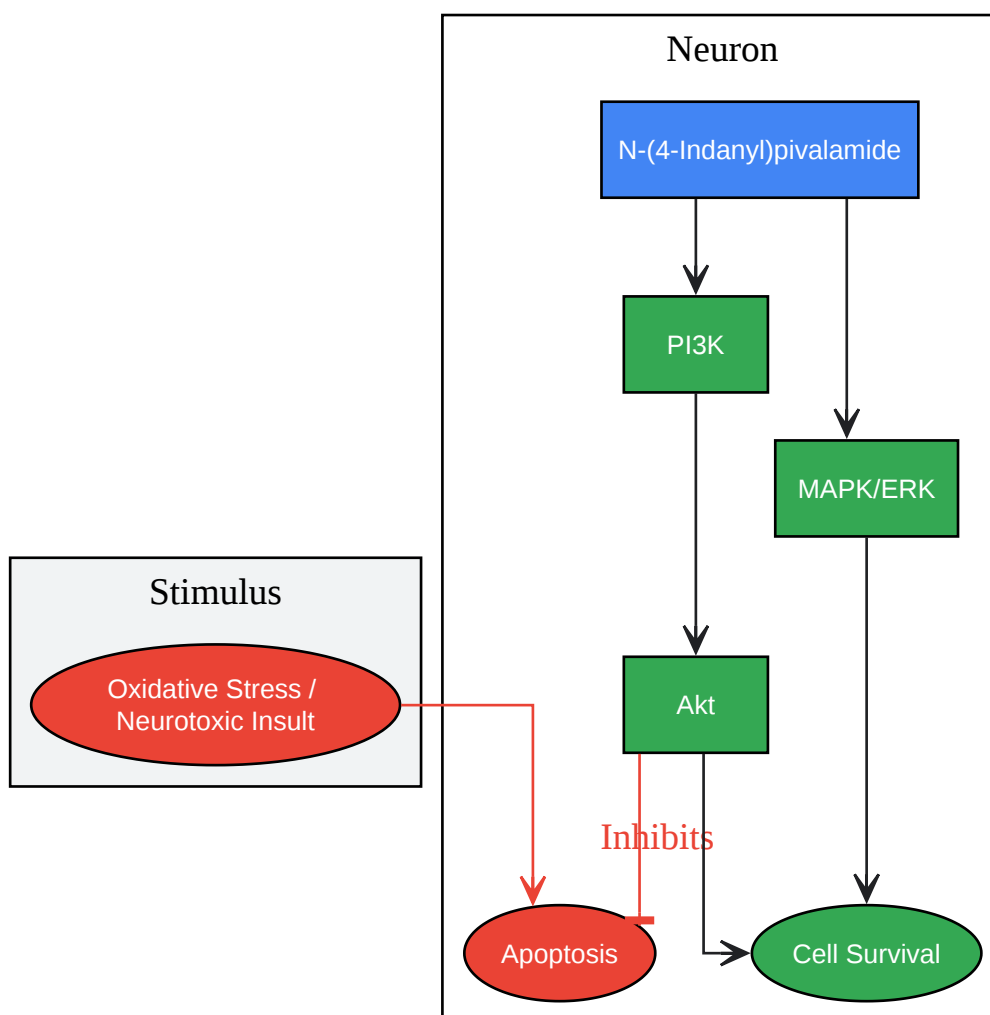


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Caption: Hypothetical CGRP receptor signaling pathway and the antagonistic action of **N-(4-Indanyl)pivalamide**.

Neuroprotective Signaling Pathways

Alternatively, as an aminoindane derivative, **N-(4-Indanyl)pivalamide** could exhibit neuroprotective properties by modulating intracellular signaling cascades that promote neuronal survival and reduce apoptosis. Key pathways in neuroprotection include the PI3K/Akt and MAPK/ERK pathways.[2][5][6]



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Caption: Potential neuroprotective signaling pathways modulated by **N-(4-Indanyl)pivalamide**.

Conclusion

While "**N-(4-Indanyl)pivalamide**" remains a compound with limited public data, its structural components suggest significant potential for biological activity, particularly in the realm of neuroscience. The provided synthetic protocols offer a viable route to obtaining this molecule for further study. The hypothetical signaling pathways serve as a starting point for investigating its mechanism of action. Further research is warranted to fully characterize the physicochemical, pharmacokinetic, and pharmacodynamic properties of **N-(4-Indanyl)pivalamide**.

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